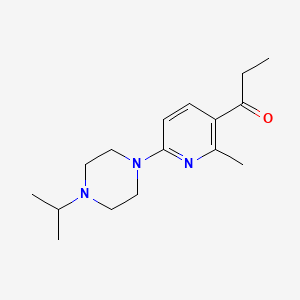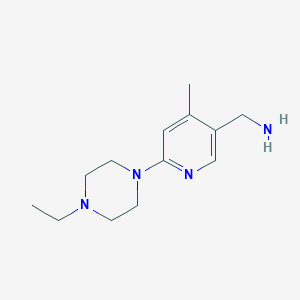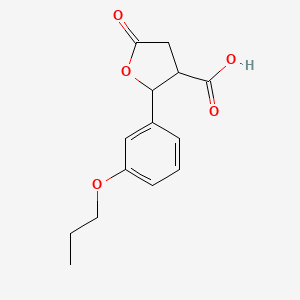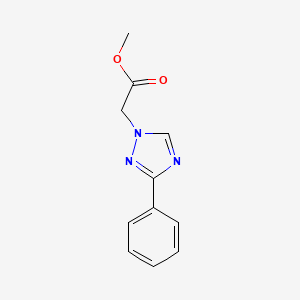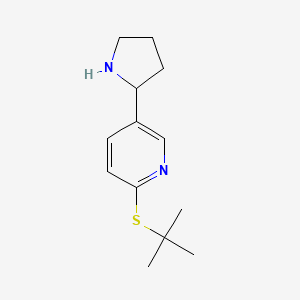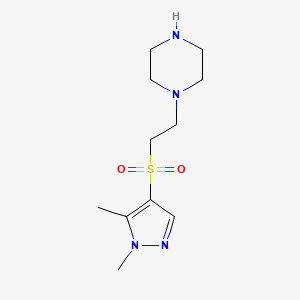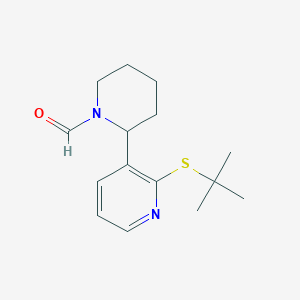
2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(tert-ブチルチオ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、ピリジン環とピペリジン環の両方を含む複素環式化合物です。主に有機合成におけるビルディングブロックとして使用され、科学研究のさまざまな分野で応用されています。
準備方法
合成経路と反応条件
2-(2-(tert-ブチルチオ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドの合成は、通常、2-(tert-ブチルチオ)ピリジンとピペリジン-1-カルバルデヒドを制御された条件下で反応させることから行われます。 この反応は通常、ナトリウムヒドリドや炭酸カリウムなどの塩基の存在下で行われ、目的生成物の形成を促進します .
工業生産方法
この化合物の工業生産方法は広く文書化されていませんが、おそらく実験室設定で使用されているものと同様の合成経路を含み、スケールアップと効率の最適化が施されています。
化学反応解析
反応の種類
2-(2-(tert-ブチルチオ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、アルデヒド基をアルコールに変換することができます。
置換: 適切な条件下では、tert-ブチルチオ基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: 求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して行うことができます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: 使用される求核試薬に応じて、さまざまな置換誘導体。
科学研究における用途
2-(2-(tert-ブチルチオ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物活性を調査されています。
医学: 特に新規治療薬の設計における、薬物開発における潜在的な用途が検討されています。
化学反応の分析
Types of Reactions
2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
作用機序
2-(2-(tert-ブチルチオ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドの作用機序は十分に文書化されていません。その効果は、酵素や受容体などの特定の分子標的との相互作用を通じて媒介される可能性が高く、生化学的経路の変化につながります。 関与する正確なメカニズムを解明するためには、さらなる研究が必要です .
類似化合物との比較
類似化合物
- 2-(2-(tert-ブチルチオ)ピリジン-3-イル)ピロリジン-1-カルバルデヒド
- tert-ブチル 2-(2-(tert-ブチルチオ)ピリジン-3-イル)ピペリジン-1-カルボキシレート
独自性
2-(2-(tert-ブチルチオ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、官能基と複素環の特定の組み合わせによりユニークであり、これは明確な化学反応性と潜在的な生物活性を付与します。 その構造は、さまざまな化学修飾を可能にし、有機合成において汎用性の高いビルディングブロックとなっています .
特性
分子式 |
C15H22N2OS |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
2-(2-tert-butylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H22N2OS/c1-15(2,3)19-14-12(7-6-9-16-14)13-8-4-5-10-17(13)11-18/h6-7,9,11,13H,4-5,8,10H2,1-3H3 |
InChIキー |
ILTRODOMRGQNIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
